

Technical Support Center: Computational Modeling of 1,3,5-Cyclohexatriyne

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Compound of Interest

Compound Name: 1,3,5-Cyclohexatriyne

Cat. No.: B14706539

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Welcome to the technical support center for the computational modeling of **1,3,5-cyclohexatriyne**. This resource is designed for researchers, scientists, and drug development professionals who are investigating this highly strained and theoretical molecule. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its computational analysis.

Frequently Asked Questions (FAQs)

Q1: What is **1,3,5-cyclohexatriyne** and why is it so difficult to model?

A1: **1,3,5-Cyclohexatriyne**, also known as benzotriyne, is a hypothetical allotrope of carbon with the molecular formula C_6 . It consists of a six-membered carbon ring with alternating single and triple bonds. The primary challenge in its computational modeling arises from extreme angle strain. The sp -hybridized carbon atoms involved in the triple bonds prefer a linear geometry (180°), but the cyclic structure forces these angles to be highly compressed (around 120°). This immense strain leads to significant geometric and electronic complexities that are challenging for standard computational methods to handle accurately.^[1]

Q2: My geometry optimization of **1,3,5-cyclohexatriyne** fails to converge. What are the common causes and solutions?

A2: Convergence failure is a frequent issue due to the molecule's unusual potential energy surface. Common causes include:

- **Poor Initial Geometry:** A starting geometry that is too far from a true minimum can lead the optimizer astray.
- **Inadequate Level of Theory:** Standard DFT functionals and small basis sets may not be sufficient to describe the complex electronic structure.
- **Hessian Update Issues:** The optimizer may struggle to build an accurate Hessian (a matrix of second derivatives of energy) for such a strained system.

Troubleshooting Steps:

- **Start with a reasonable geometry:** Begin with a planar, hexagonal structure with alternating single and triple bond lengths.
- **Use a robust optimizer:** Employ optimizers with better convergence algorithms, such as opt=calcall in Gaussian, which calculates the Hessian at every step. This is computationally expensive but more reliable for difficult cases.
- **Choose an appropriate level of theory:** Start with a reliable DFT functional (e.g., B3LYP or PBE0) and a sufficiently large basis set (e.g., 6-311+G(d,p)). If convergence still fails, consider multireference methods.
- **Check for imaginary frequencies:** Once a stationary point is found, always perform a frequency calculation to ensure it is a true minimum (no imaginary frequencies).

Q3: Is **1,3,5-cyclohexatriyne** the most stable C₆ ring isomer?

A3: Computational studies suggest that **1,3,5-cyclohexatriyne** is not the global minimum on the C₆ potential energy surface. A cumulene-like isomer, cyclohexahexaene (with six consecutive double bonds), is predicted to be more stable.^[2] Therefore, your optimization may converge to this lower-energy isomer.

Q4: Does **1,3,5-cyclohexatriyne** have significant multireference character?

A4: Due to the strained electronic system and potential for low-lying excited states, it is highly probable that **1,3,5-cyclohexatriyne** exhibits significant multireference character. This means

that its electronic ground state cannot be accurately described by a single Slater determinant, which is the underlying assumption for methods like Hartree-Fock and standard DFT.

Diagnostic Actions:

- **T1 Diagnostic:** For coupled-cluster calculations (e.g., CCSD), a T1 diagnostic value greater than 0.02 suggests that a multireference approach is necessary.
- **Natural Orbital Occupations:** In a post-HF calculation (like CISD or CASSCF), if the occupation numbers of the highest occupied molecular orbital (HOMO) are significantly less than 2, and the lowest unoccupied molecular orbital (LUMO) occupations are significantly greater than 0, this indicates multireference character.

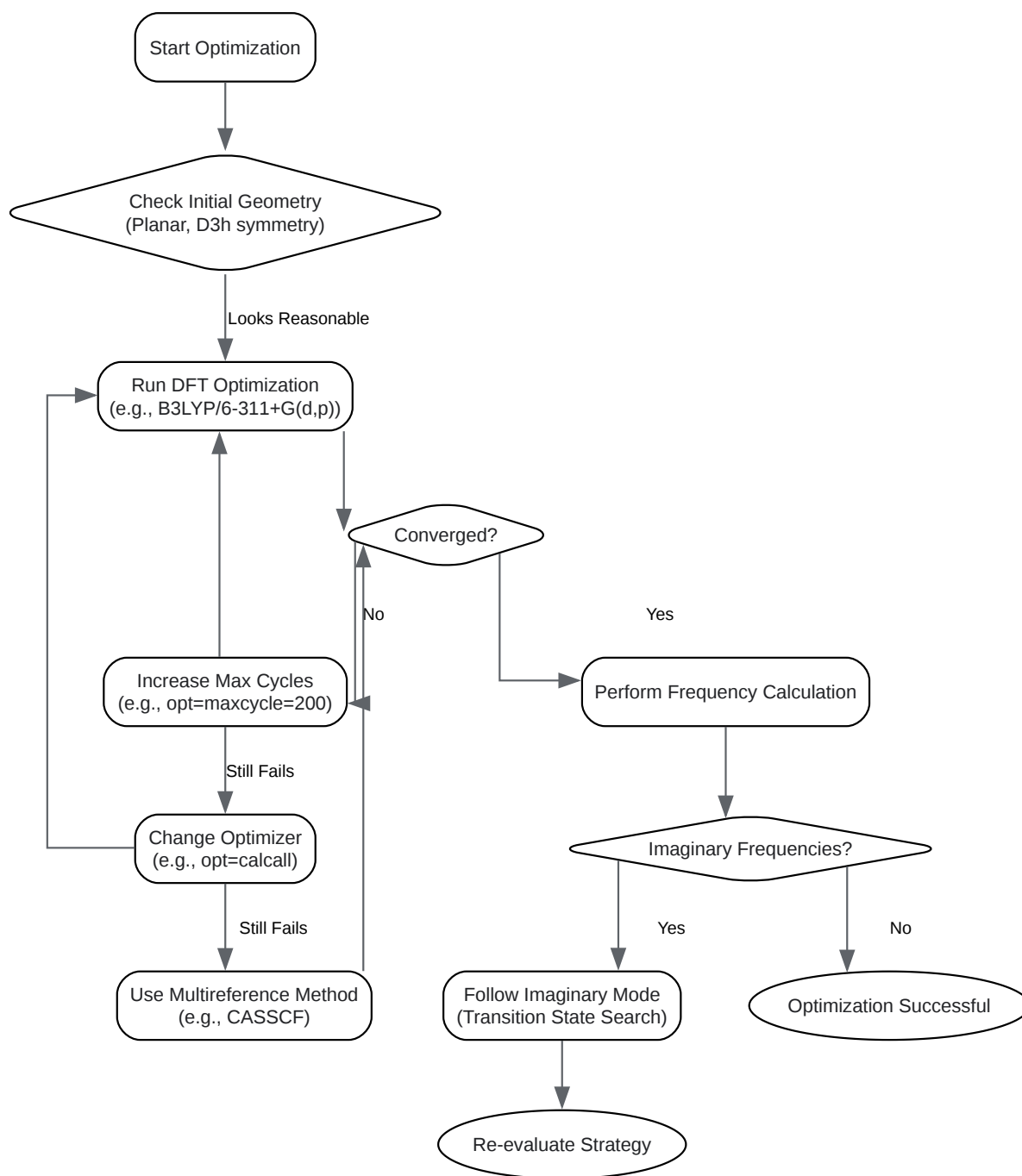
Troubleshooting Guides

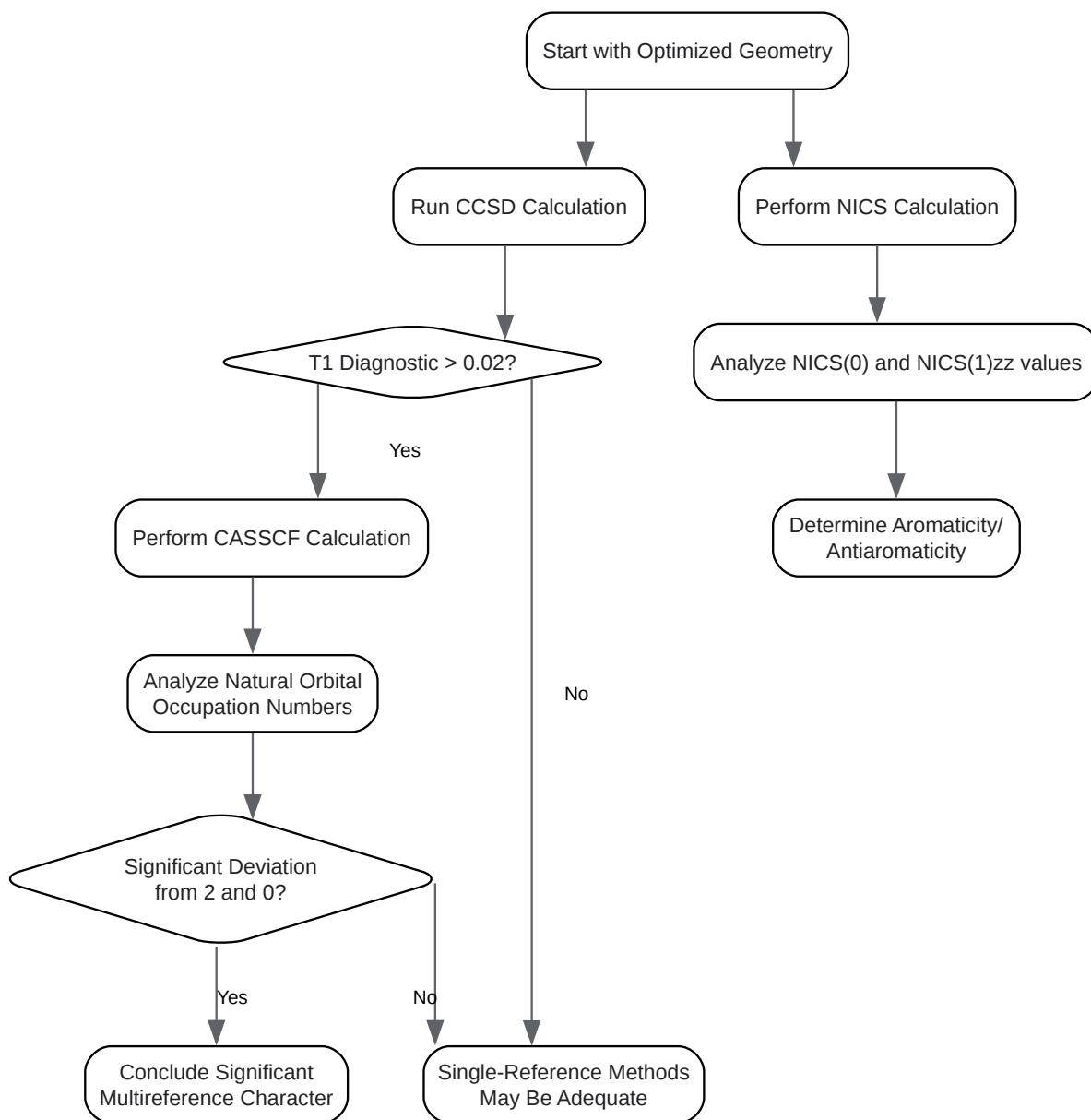
Guide 1: Geometry Optimization Failures

This guide provides a systematic approach to resolving convergence issues during the geometry optimization of **1,3,5-cyclohexatriyne**.

Problem: The optimization process terminates with an error, or the geometry oscillates and does not reach a stationary point.

Workflow:





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References

- 1. organic chemistry - A monocyclic 6 carbon ring with 6 double bonds - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Cyclo(6)carbon - Wikipedia [en.wikipedia.org]
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